molecular formula C7H13N3O2 B14383323 N,N-Diethyl-4-methyl-5-oxo-1,2,5lambda~5~-oxadiazol-3-amine CAS No. 89845-00-1

N,N-Diethyl-4-methyl-5-oxo-1,2,5lambda~5~-oxadiazol-3-amine

Cat. No.: B14383323
CAS No.: 89845-00-1
M. Wt: 171.20 g/mol
InChI Key: ZQDXGLQTSWRLEV-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-5-oxo-1,2,5lambda~5~-oxadiazol-3-amine is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methyl-5-oxo-1,2,5lambda~5~-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-diethylhydrazine with 4-methyl-5-oxo-1,2,5lambda~5~-oxadiazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-methyl-5-oxo-1,2,5lambda~5~-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms in the oxadiazole ring act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N,N-Diethyl-4-methyl-5-oxo-1,2,5lambda~5~-oxadiazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methyl-5-oxo-1,2,5lambda~5~-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-methyl-5-oxo-1,2,5lambda~5~-thiadiazol-3-amine: Similar structure but contains a sulfur atom instead of an oxygen atom.

    N,N-Diethyl-4-methyl-5-oxo-1,2,5lambda~5~-triazol-3-amine: Contains an additional nitrogen atom in the ring.

Uniqueness

N,N-Diethyl-4-methyl-5-oxo-1,2,5lambda~5~-oxadiazol-3-amine is unique due to its specific ring structure and the presence of both diethyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

89845-00-1

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

N,N-diethyl-4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-amine

InChI

InChI=1S/C7H13N3O2/c1-4-9(5-2)7-6(3)10(11)12-8-7/h4-5H2,1-3H3

InChI Key

ZQDXGLQTSWRLEV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NO[N+](=C1C)[O-]

Origin of Product

United States

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